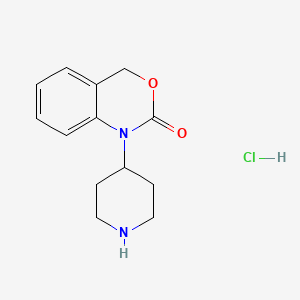

1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride

Description

Nomenclature and Structural Classification

The systematic nomenclature of 1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride reflects its complex heterocyclic architecture and functional group arrangement. The International Union of Pure and Applied Chemistry designation emphasizes the compound's classification as a benzoxazin-2-one derivative, specifically featuring a 1,2-dihydro-4H-3,1-benzoxazin-2-one core structure with a piperidin-4-yl substituent at the nitrogen position. Alternative nomenclature systems describe this compound as 1-(Piperidin-4-yl)-1H-benzo[d]oxazin-2(4H)-one hydrochloride, highlighting the benzo[d]oxazin framework.

The structural classification places this compound within the broader category of benzoxazine derivatives, which are characterized by the presence of a benzene ring fused to an oxazine heterocycle. The specific positioning of the piperidine ring at the 4-position of the piperidine moiety creates a unique three-dimensional arrangement that contributes to the compound's distinctive chemical and biological properties. The hydrochloride salt form enhances the compound's solubility characteristics and stability profile, making it more suitable for pharmaceutical applications.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Benzoxazin-2-one core | Six-membered heterocycle fused to benzene ring | Provides structural rigidity and potential for hydrogen bonding |

| Piperidine substituent | Six-membered saturated nitrogen heterocycle | Contributes to pharmacological activity and metabolic stability |

| Hydrochloride salt | Protonated nitrogen with chloride counterion | Enhances water solubility and crystalline stability |

| 1,2-Dihydro configuration | Partial saturation of the oxazine ring | Influences conformational flexibility and biological activity |

Historical Context and Discovery

The development of benzoxazine chemistry traces its origins to fundamental heterocyclic research conducted throughout the twentieth century, with significant contributions emerging from systematic investigations into nitrogen-oxygen containing ring systems. The specific synthesis of 4H-1,3-benzoxazin-4-ones was first documented in 1902 by Heller and Fiesselmann, who reported the preparation of 2-aryl-4H-1,3-benzoxazin-4-ones through the treatment of anthranilic acids with aroyl chlorides in the presence of excess pyridine. This foundational work established the synthetic methodology that would later be adapted and refined for the preparation of various benzoxazine derivatives.

The evolution of benzoxazine chemistry accelerated significantly during the latter half of the twentieth century, driven by growing recognition of the pharmacological potential inherent in these heterocyclic systems. Medicinal chemists began to appreciate the benzoxazine scaffold as a privileged structure capable of interacting with diverse biological targets through multiple binding modes. The incorporation of piperidine moieties into benzoxazine frameworks emerged as a particularly promising strategy, combining the structural features of two well-established pharmacophores.

Contemporary research efforts have focused on developing more efficient synthetic methodologies for benzoxazine derivatives, including one-pot reactions, cascade annulations, and transition-metal catalyzed coupling reactions. The specific compound this compound represents the culmination of these synthetic advances, incorporating both the benzoxazine core and the piperidine substituent in a single molecular framework optimized for biological activity.

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its embodiment of two well-established privileged structures: the benzoxazine core and the piperidine ring system. Benzoxazine derivatives have demonstrated remarkable versatility in biological systems, exhibiting anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities through their ability to interact with multiple molecular targets. The benzoxazine scaffold's unique structural features, including its capacity for hydrogen bonding and conformational flexibility, enable these compounds to adopt favorable binding conformations across diverse protein targets.

The piperidine component contributes additional pharmacological significance, as the phenyl(piperidin-4-yl)methanone fragment has been recognized as a privileged structure in drug development. This structural motif appears in numerous bioactive small molecules with therapeutic properties spanning anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective applications. The metabolic stability of the piperidine ring system, combined with its potential as a bioisostere for other nitrogen-containing heterocycles, makes it an attractive component for pharmaceutical optimization.

| Biological Activity Class | Benzoxazine Derivatives | Potential Mechanisms |

|---|---|---|

| Anti-inflammatory | Multiple documented examples | Enzyme inhibition, cytokine modulation |

| Anti-microbial | Broad spectrum activity | Cell wall synthesis interference |

| Anti-cancer | Various cellular targets | Apoptosis induction, cell cycle arrest |

| Anti-oxidant | Free radical scavenging | Electron donation, metal chelation |

The combination of these two privileged structures in this compound creates a hybrid molecule with enhanced potential for therapeutic applications. The compound's structural design allows for multiple sites of molecular modification, enabling medicinal chemists to fine-tune its pharmacological properties through systematic structure-activity relationship studies.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple dimensions of pharmaceutical science, ranging from fundamental chemical characterization to advanced biological evaluation. Primary research goals include comprehensive structure-activity relationship investigations to elucidate the molecular determinants of biological activity within this chemical class. These studies aim to identify optimal substitution patterns and conformational preferences that maximize therapeutic efficacy while minimizing potential off-target effects.

Synthetic methodology development represents another crucial research objective, with investigators seeking to establish efficient, scalable, and environmentally sustainable routes to this compound and related derivatives. Recent advances in synthetic chemistry have introduced innovative approaches including one-pot cascade reactions, decarboxylative coupling strategies, and transition-metal catalyzed transformations that offer improved yields and reduced environmental impact compared to traditional synthetic methods.

Biological evaluation studies constitute a significant component of the research scope, encompassing both in vitro and in vivo investigations designed to characterize the compound's pharmacological profile. These investigations focus on identifying specific molecular targets, elucidating mechanisms of action, and establishing dose-response relationships across multiple biological endpoints. The research scope extends to pharmacokinetic and pharmacodynamic studies aimed at understanding the compound's absorption, distribution, metabolism, and elimination characteristics.

| Research Domain | Specific Objectives | Expected Outcomes |

|---|---|---|

| Structure-Activity Relationships | Systematic modification of chemical structure | Optimized therapeutic candidates |

| Synthetic Methodology | Development of efficient synthetic routes | Scalable manufacturing processes |

| Biological Evaluation | Comprehensive pharmacological characterization | Understanding of therapeutic potential |

| Mechanistic Studies | Elucidation of molecular targets and pathways | Rational drug design strategies |

The integration of computational chemistry approaches, including molecular modeling and quantitative structure-activity relationship analysis, represents an emerging research frontier that promises to accelerate the discovery and optimization of benzoxazine-based therapeutics. These computational tools enable researchers to predict biological activity, optimize molecular properties, and design focused compound libraries for biological screening, thereby reducing the time and resources required for drug discovery.

Properties

IUPAC Name |

1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-7-14-8-6-11)12-4-2-1-3-10(12)9-17-13;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZHMTYGKHMRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3COC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622202 | |

| Record name | 1-(Piperidin-4-yl)-1,4-dihydro-2H-3,1-benzoxazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162045-31-0 | |

| Record name | 1-(Piperidin-4-yl)-1,4-dihydro-2H-3,1-benzoxazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 2,4-Dihydroxybenzoyl Chloride Intermediate

- Starting Material: 2,4-dihydroxybenzoic acid (20.0 g, 130 mmol).

- Solvent: Methanol (100 mL).

- Reagent: Thionyl chloride (10.0 mL, 137 mmol).

- Conditions: The acid is dissolved in methanol under nitrogen atmosphere, cooled to 0°C, and thionyl chloride is added dropwise. The mixture is then refluxed at 65°C for 4 hours.

- Purpose: Conversion of the acid to the corresponding acyl chloride intermediate, which is more reactive for subsequent steps.

Step 2: Formation of 2,4-Dihydroxybenzamide Intermediate

- The acyl chloride intermediate is reacted with aqueous ammonia (33% solution) under microwave irradiation (250 W, 120°C, 30 minutes).

- The reaction mixture is acidified with 1 N HCl and extracted with ethyl acetate.

- Organic layers are washed with aqueous NaCl, dried over sodium sulfate, and evaporated under reduced pressure.

- Yield: Approximately 60% of 2,4-dihydroxybenzamide is obtained.

- This step introduces the amide functionality necessary for cyclization.

Step 3: Cyclization to Form the Benzoxazinone Core

- The amide intermediate undergoes cyclization under controlled conditions, often in the presence of bases or dehydrating agents.

- Microwave irradiation and nitrogen atmosphere are used to enhance reaction efficiency and prevent oxidation.

- The cyclization forms the 1,2-dihydro-4H-3,1-benzoxazin-2-one ring system, the core structure of the target compound.

Step 5: Formation of Hydrochloride Salt

- The final compound is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in an organic solvent such as acetone.

- The mixture is stirred at room temperature for several hours.

- The product is isolated by basification, extraction, drying, and evaporation.

- This salt form improves the compound’s stability and solubility for pharmaceutical use.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-dihydroxybenzoic acid + thionyl chloride | Methanol | 0°C to reflux 65°C | 4 hours | - | Formation of acyl chloride intermediate |

| 2 | Acyl chloride + 33% aqueous ammonia + microwave | Aqueous ammonia | 120°C (microwave) | 30 minutes | 60 | Formation of benzamide intermediate |

| 3 | Cyclization under nitrogen atmosphere | Various (polar aprotic) | Elevated (microwave) | Variable | - | Formation of benzoxazinone core |

| 4 | Benzoxazinone + piperidine + NaH + benzyl bromide | DMF | 0°C to RT | 3 hours | 65.5 | Introduction of piperidinyl substituent |

| 5 | Treatment with HCl | Acetone | RT | 3 hours | - | Formation of hydrochloride salt |

Research Findings and Analytical Data

- The synthetic route has been validated by chromatographic purification (silica gel chromatography) and characterized by NMR and IR spectroscopy.

- For example, 1H-NMR spectra confirm the presence of characteristic benzoxazinone and piperidinyl protons.

- IR spectra show key functional group absorptions such as amide carbonyl (~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹).

- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.

- The use of protective groups and selective reagents allows for high regioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzoxazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride has been explored for its potential as a pharmacological agent. Some of its applications include:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems. The piperidine component is known to influence serotonin and norepinephrine pathways, which are critical in mood regulation .

- Antinociceptive Effects : Research indicates that benzoxazine derivatives can possess analgesic properties. This compound's ability to interact with pain pathways could be further investigated for developing new pain relief medications .

Neuropharmacology

Due to its structural similarity to known psychoactive compounds, this hydrochloride form may be studied for its effects on cognitive functions and neuroprotection:

- Cognitive Enhancement : The modulation of cholinergic systems by compounds like this one can lead to improvements in memory and learning processes, making it a candidate for research in Alzheimer's disease treatment .

Material Science

The compound's unique chemical structure allows for potential applications in material science:

- Polymer Chemistry : The synthesis of polymers incorporating benzoxazine units can lead to materials with enhanced thermal stability and mechanical properties. These materials are useful in coatings, adhesives, and composites.

Synthesis and Derivatives

Research into the synthesis of derivatives of this compound is ongoing. Variations in the piperidine ring or modifications to the benzoxazine structure could yield compounds with improved efficacy or reduced side effects.

Study 1: Antidepressant Potential

A study conducted on similar benzoxazine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the inhibition of monoamine oxidase enzymes, leading to increased levels of serotonin and norepinephrine in the brain .

Study 2: Analgesic Properties

In another investigation, a derivative of this compound was tested for its analgesic properties using the formalin test in rodents. Results indicated that it significantly reduced pain responses compared to control groups, suggesting its potential as an effective analgesic agent .

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Boc-Protected Analog (84060-08-2) : The tert-butoxycarbonyl (Boc) group increases lipophilicity, reducing aqueous solubility compared to the hydrochloride salt of the target compound. This modification is often used in prodrug design .

- Donepezil Hydrochloride: Shares a piperidine-linked aromatic core but replaces benzoxazinone with a dimethoxy-indanone system. This structural divergence underpins its selective acetylcholinesterase inhibition .

Piperidine Derivatives with Varied Functional Groups

Key Observations :

- 1-(4-Piperidinyl)ethanone HCl: The ethanone group enables nucleophilic reactions, contrasting with the benzoxazinone’s hydrogen-bonding capacity. This derivative is more reactive but less stable .

- o-Methoxy Butyryl Fentanyl: The amide linkage and phenylalkyl substituents confer opioid activity, unlike the target compound’s non-opioid benzoxazinone scaffold .

- RS 67333: A chloro-methoxy-phenyl-propanone analog with serotonin receptor activity, highlighting how substituent positioning dictates target selectivity .

Benzoxazinone Derivatives with Modified Scaffolds

Key Observations :

- 5-Hydroxybenzoxazinone: The hydroxyl group introduces acidity (pKa ~8–10), enabling pH-dependent solubility and metal chelation, which the target compound lacks .

Biological Activity

1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride (CAS Number: 162045-31-0) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its potential therapeutic applications based on recent research findings.

The molecular formula of this compound is with a molecular weight of 268.74 g/mol. It is characterized by a fused heterocyclic structure that contributes to its biological activity.

Biological Activity Overview

Benzoxazinones, including the compound , have been reported to exhibit a wide range of biological activities:

- Anticancer Activity : Research indicates that benzoxazinone derivatives can inhibit cancer cell proliferation and induce apoptosis. They are believed to interfere with various signaling pathways involved in tumor growth .

- Antimicrobial Properties : These compounds have shown effectiveness against various bacterial and fungal pathogens. For instance, derivatives have been evaluated for their inhibitory effects against pathogens like Helminthosporium turcicum and Fusarium species .

- Enzyme Inhibition : Specific studies have highlighted the ability of benzoxazinones to act as inhibitors of serine proteases, such as C1r, which is implicated in the pathogenesis of Alzheimer's disease . This suggests potential applications in neurodegenerative disease treatment.

Anticancer Studies

A study published in the journal Molecules reported that certain benzoxazine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis indicated that substitutions on the benzoxazine core could enhance anticancer potency .

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of benzoxazinones against several strains of bacteria and fungi. The results demonstrated that these compounds possess a broad spectrum of activity, with some derivatives showing MIC values as low as 5 µg/mL against resistant bacterial strains. This highlights their potential as lead compounds for developing new antimicrobial agents .

Enzyme Inhibition

Inhibitory assays against serine proteases revealed that this compound displayed competitive inhibition characteristics. This was particularly noted in its interaction with C1r serine protease, suggesting its role in modulating complement activation pathways relevant to Alzheimer's disease pathology .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Molecules (2024) | Induced apoptosis in cancer cells | Potential for cancer therapy |

| Journal of Antibiotics (2023) | Effective against resistant bacteria | Development of new antibiotics |

| Neurobiology (2023) | Inhibits C1r serine protease | Possible Alzheimer's treatment |

Q & A

Q. Basic

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Purity assessment : Use HPLC (C18 column, UV detection) with reference standards. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

What structural modifications of the benzoxazin-2-one core enhance antimycobacterial activity against resistant strains?

Q. Advanced

- Side-chain modifications : Bulky aromatic or heterocyclic substituents (e.g., pyridinyl, triazolyl) improve binding to mycobacterial MenB enzyme. Derivatives with ester-to-amide substitutions show enhanced MIC values (e.g., 2–4 μg/mL against Mycobacterium tuberculosis H37Ra) .

- H-bond acceptors : Position C2 of the benzoxazin-2-one core requires an H-bond acceptor (e.g., carbonyl) for optimal activity. Modifications here reduce potency .

How can researchers resolve contradictions in reported MIC values for benzoxazinone derivatives?

Advanced

Contradictions often arise from:

- Structural variations : Minor changes (e.g., benzoxazin-2-one vs. benzoxazin-3-one) drastically alter activity. Validate via comparative SAR studies .

- Assay conditions : Standardize protocols (e.g., broth microdilution, inoculum size) across labs. Use clinical isolates alongside reference strains (e.g., H37Ra) to confirm resistance profiles .

What analytical techniques are recommended for characterizing this compound and its synthetic intermediates?

Q. Basic

- Structural elucidation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), FTIR (for carbonyl groups), and high-resolution mass spectrometry (HRMS).

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and solid-state packing .

- Purity : HPLC-UV/ELSD (>95% purity threshold) and TLC monitoring during synthesis .

What in silico methods predict the pharmacokinetic properties of benzoxazin-2-one derivatives?

Q. Advanced

- ADME prediction : Tools like SwissADME or Schrödinger’s QikProp assess logP, aqueous solubility, and CYP450 interactions. Key parameters:

What safety protocols are essential when handling this hydrochloride salt in laboratory environments?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

How does the bioisosteric replacement of benzoxazin-2-one with benzoxazin-3-one affect biological activity?

Advanced

Benzoxazin-3-one derivatives exhibit significantly reduced activity (MIC = 64 μg/mL vs. 2–4 μg/mL for benzoxazin-2-one), likely due to altered H-bonding patterns and steric hindrance at the target site. This contradicts bioisosteric principles, emphasizing the scaffold’s sensitivity to ring-oxygen positioning .

What experimental approaches validate the selective toxicity of benzoxazin-2-one derivatives toward mycobacteria?

Q. Advanced

- Eukaryotic cytotoxicity assays : Test against Vero cells (CC₅₀ >100 μM indicates selectivity).

- Enzyme inhibition studies : Use recombinant MenB (menaquinone biosynthesis enzyme) to confirm target engagement. Compare IC₅₀ values between bacterial and human homologs .

How do oxoacetamide-INH derivatives compare to isoniazid (INH) in overcoming drug resistance?

Advanced

Oxoacetamide-INH hybrids show superior activity (MIC = 0.125 μg/mL vs. 0.250 μg/mL for INH) against INH-resistant strains. The oxoacetamide moiety enhances membrane permeability and reduces efflux pump recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.